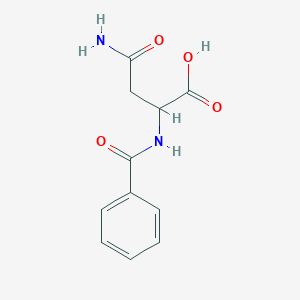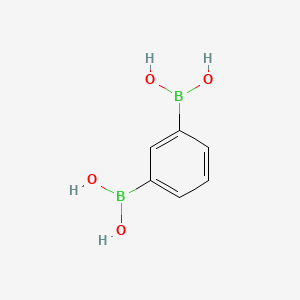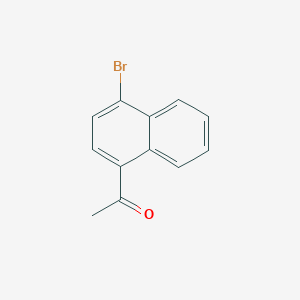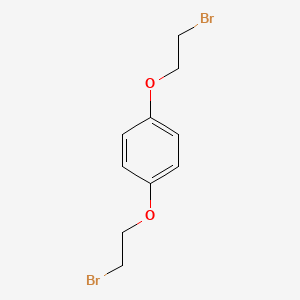
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
Vue d'ensemble
Description
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl (4-AMT-TEMPOL) is a stable, water-soluble, and highly active free radical scavenger. It is a nitroxide radical, an organic compound with a nitrogen-centered radical that is stabilized by resonance. 4-AMT-TEMPOL is a member of the TEMPOL family of nitroxide radicals, and has been used in a variety of scientific research applications, including studies of free radical reactions, enzyme kinetics, and biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidative Capabilities in Synthesis
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, also known as AcNH-TEMPO, has demonstrated significant utility in the field of chemical synthesis. It serves as a stoichiometric oxidation reagent in various oxidative reactions. For instance, its utility in the conversion of alcohols to their corresponding carbonyl derivatives and the oxidative cleavage of benzyl ethers has been highlighted (Mercadante et al., 2013). Another important application includes the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, which is particularly effective for various substrates including benzylic, aliphatic, and heterocyclic compounds (Rafiee et al., 2018).
Applications in Polymer Research
In polymer research, this compound has been used to study the thermally initiated radical polymerization of styrene. Its impact on the radical yield and polymerization rate was observed, demonstrating its role in influencing the overall rate of polymerization (Han et al., 1999).
Electrochemical Applications
Electrochemically, it has been used to investigate the oxidation of L-sodium lactate, where it demonstrated effectiveness as a mediator in electrocatalytic reactions (Xiong et al., 2020). This highlights its potential in various electrochemical processes.
Applications in Organocatalysis
In organocatalysis, 4-Acetamido-TEMPO has been identified as an efficient catalyst for the chemoselective aerobic oxidation of secondary benzylic alcohols within lignin model compounds. This extends to selective oxidation in natural lignins, demonstrating its versatility in organic synthesis (Rahimi et al., 2013).
Interaction with Graphene Quantum Dots
A study on the interaction of graphene quantum dots with 4-acetamido-2,2,6,6-tetramethylpiperidine-oxyl free radicals revealed that it acted as an electron acceptor in a photo-induced electron transfer mechanism, indicating its role in advanced material science applications (Achadu & Nyokong, 2015).
Energy Storage Applications
In the field of energy storage, it has been studied as a model organic redox active compound for nonaqueous flow batteries, showcasing its role in the development of sustainable energy storage technologies (Milshtein et al., 2016).
Versatility in Oxidation Reactions
Its utility extends to the selective oxidation of carbohydrates, highlighting its role in the modification of natural polymers and the development of new materials (Bragd et al., 2002).
Mécanisme D'action
Target of Action
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, also known as Tempace, is a piperidine derivative . Its primary targets are alcohols, specifically primary and secondary alcohols .
Mode of Action
Tempace interacts with its targets through a process of one-electron oxidation and reduction reactions . This interaction leads to the transformation of alcohols into their corresponding aldehyde, ketone, or carboxylic acid .
Biochemical Pathways
The primary biochemical pathway affected by Tempace is the oxidation pathway of alcohols. This pathway involves the conversion of alcohols into carbonyl compounds, such as aldehydes, ketones, or carboxylic acids . The downstream effects of this pathway can vary depending on the specific alcohol being oxidized and the resulting carbonyl compound.
Result of Action
The primary result of Tempace’s action is the conversion of alcohols into their corresponding aldehyde, ketone, or carboxylic acid . This transformation can have various molecular and cellular effects, depending on the specific alcohol and resulting carbonyl compound.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl plays a significant role in biochemical reactions, particularly in oxidation processes. It interacts with various enzymes and proteins, acting as a catalyst for the oxidation of alcohols to carbonyl compounds. This compound undergoes one-electron oxidation and reduction reactions, which are crucial for its function as an oxidizing agent . Additionally, it has been employed in the regioselective oxidation of curdlan and the study of its reaction with thiophosgene . The interactions of this compound with these biomolecules highlight its importance in facilitating specific biochemical transformations.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating oxidative stress and promoting antioxidant activity. In BEAS-2B cells, for example, it has been shown to increase proliferation, inhibit apoptosis, and reduce oxidative stress under certain conditions . These effects are mediated through its interaction with cellular signaling pathways and its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an effective antioxidant by scavenging superoxide anions and other ROS . This compound also participates in redox cycling, where it undergoes reversible oxidation and reduction reactions. These redox reactions are essential for its role as a catalyst in oxidation processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard storage conditions, with a melting point of 143-145°C . Its activity may decrease over time due to gradual degradation. Long-term studies have shown that this compound can maintain its antioxidant properties and continue to protect cells from oxidative damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against oxidative stress and radiation-induced cytotoxicity . At higher doses, it may cause adverse effects, including toxicity and potential damage to tissues. Studies have shown that there is a threshold beyond which the beneficial effects of this compound diminish, and toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as oxidases and reductases, facilitating the conversion of substrates through oxidation and reduction processes . This compound can also affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses. Its role in these pathways underscores its importance in maintaining cellular redox balance and protecting cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Its localization and accumulation within specific tissues are critical for its function as an antioxidant and its ability to modulate oxidative stress responses.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its ability to protect cells from oxidative damage and modulate cellular processes.
Propriétés
InChI |
InChI=1S/C11H21N2O2/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9/h9H,6-7H2,1-5H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLSWOMIHTQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932959 | |
| Record name | 4-Acetamido-TEMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14691-89-5 | |
| Record name | 4-Acetamido-TEMPO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempace | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamido-TEMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETAMIDO-TEMPO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ABJ73L6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tempace exhibits antioxidant activity by scavenging superoxide radicals and inhibiting iron- and ascorbate-driven Fenton reactions []. This antioxidant capacity contributes to its radioprotective properties []. Additionally, Tempace demonstrates antitumor activity through the induction of apoptosis in cancer cells, specifically in Yoshida Sarcoma models [, ]. This effect might be linked to its ability to modulate the cellular redox status [].
A: Tempace, also known as 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl, has the molecular formula C11H21N2O2 and a molecular weight of 213.29 g/mol []. While spectroscopic data is not directly provided in the abstracts, studies have utilized techniques like Electron Spin Resonance (ESR) to analyze its interaction with biological systems []. Nuclear Magnetic Resonance (NMR) studies have been conducted on related compounds, providing insights into the structural characteristics of this class of molecules [].
A: While specific data on material compatibility is limited in the provided abstracts, Tempace has been investigated in various biological models, including cell lines and in vivo studies [, , ]. This suggests compatibility with biological systems under specific experimental conditions. Its stability under different conditions, especially in formulations, requires further investigation [].
A: While Tempace itself might not be a traditional catalyst, its oxidized form, 4-acetamido-TEMPO (ACT), has gained attention as an electrocatalyst. ACT facilitates the oxidation of alcohols to carbonyl compounds and carboxylic acid derivatives []. This property has sparked interest in its potential for applications in organic synthesis and materials science.
A: Structural modifications on the piperidine ring of nitroxide derivatives significantly influence their antioxidant and apoptosis-inducing properties [, , ]. For instance, the presence and nature of substituents at position 4 on the piperidine ring impact both the toxicity and anticancer activity [].
A: Tempace exhibits in vitro and in vivo anticancer activity. It induces apoptosis in Yoshida Sarcoma models [, ]. Studies also highlight its ability to inhibit tumor growth in vivo [, ]. Further investigations using diverse cell lines and animal models are necessary to fully understand its efficacy and mechanisms of action.
A: While Tempace displays promising biological activity, its toxicity profile requires further investigation. Research indicates that structural modifications, particularly at position 4 of the piperidine ring, can significantly influence the compound's toxicity []. Comprehensive toxicological studies are crucial to determine its safety profile and guide potential therapeutic applications.
A: The search for alternatives and substitutes for Tempace is driven by the need for improved efficacy and safety profiles. Researchers are exploring other nitroxide derivatives [, ] and structurally related compounds with enhanced pharmacological properties. These investigations aim to identify compounds with superior therapeutic potential while minimizing potential drawbacks.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















